molecular formula C13H11NO3 B1618724 (2-Nitrophenyl)(phenyl)methanol CAS No. 5176-12-5

(2-Nitrophenyl)(phenyl)methanol

Cat. No. B1618724
CAS RN: 5176-12-5
M. Wt: 229.23 g/mol
InChI Key: AIHHQWUKHCUKLJ-UHFFFAOYSA-N
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Description

“(2-Nitrophenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 5176-12-5 . It has a molecular weight of 229.24 and its IUPAC name is (2-nitrophenyl)(phenyl)methanol . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “(2-Nitrophenyl)(phenyl)methanol” is 1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H . This compound contains a total of 29 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary .


Chemical Reactions Analysis

Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

“(2-Nitrophenyl)(phenyl)methanol” is a solid or semi-solid or lump or liquid at room temperature .

Scientific Research Applications

Inhibition of PqsD in Pseudomonas aeruginosa

Recent studies have highlighted compounds based on a (2-Nitrophenyl)methanol scaffold as promising inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules for cell-to-cell communication in Pseudomonas aeruginosa. These compounds have shown anti-biofilm activity and a tight-binding mode of action .

Potential Use in Fluorophore Introduction

The compound has been mentioned in the context of releasing amines that serve as a starting point for introducing fluorophores .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action . This discovery provides new perspectives towards the application of PqsD inhibitors as anti-infectives .

properties

IUPAC Name

(2-nitrophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHQWUKHCUKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339366
Record name (2-Nitrophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrophenyl)(phenyl)methanol

CAS RN

5176-12-5
Record name (2-Nitrophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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